molecular formula C13H27NO2Si B12827250 (R)-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide

(R)-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide

Cat. No.: B12827250
M. Wt: 257.44 g/mol
InChI Key: BXPGKSVRHAHJJB-CYBMUJFWSA-N
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Description

®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triisopropylsilyl group attached to a dihydropyrrole oxide ring. The presence of the triisopropylsilyl group imparts specific chemical properties to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide typically involves the reaction of a suitable dihydropyrrole precursor with a triisopropylsilylating agent. One common method involves the use of triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the oxide group.

    Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, benefiting from its reactivity and stability.

Mechanism of Action

The mechanism by which ®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide exerts its effects involves interactions with specific molecular targets. The triisopropylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-4-((Trimethylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide: Similar structure but with a trimethylsilyl group instead of triisopropylsilyl.

    ®-4-((Tert-butyldimethylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide: Contains a tert-butyldimethylsilyl group, offering different steric and electronic properties.

Uniqueness

The triisopropylsilyl group in ®-4-((Triisopropylsilyl)oxy)-3,4-dihydro-2h-pyrrole 1-oxide provides unique steric hindrance and electronic effects, making it distinct from other silyl-protected compounds. This uniqueness can influence the compound’s reactivity and stability, making it particularly useful in specific synthetic applications and research studies.

Properties

Molecular Formula

C13H27NO2Si

Molecular Weight

257.44 g/mol

IUPAC Name

[(4R)-1-oxido-3,4-dihydro-2H-pyrrol-1-ium-4-yl]oxy-tri(propan-2-yl)silane

InChI

InChI=1S/C13H27NO2Si/c1-10(2)17(11(3)4,12(5)6)16-13-7-8-14(15)9-13/h9-13H,7-8H2,1-6H3/t13-/m1/s1

InChI Key

BXPGKSVRHAHJJB-CYBMUJFWSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CC[N+](=C1)[O-]

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CC[N+](=C1)[O-]

Origin of Product

United States

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